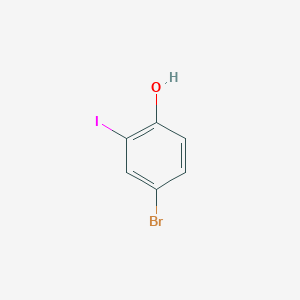

4-Bromo-2-iodophenol

CAS No.: 207115-22-8

Cat. No.: VC2034785

Molecular Formula: C6H4BrIO

Molecular Weight: 298.9 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 207115-22-8 |

|---|---|

| Molecular Formula | C6H4BrIO |

| Molecular Weight | 298.9 g/mol |

| IUPAC Name | 4-bromo-2-iodophenol |

| Standard InChI | InChI=1S/C6H4BrIO/c7-4-1-2-6(9)5(8)3-4/h1-3,9H |

| Standard InChI Key | UXIULWIJWDJDQD-UHFFFAOYSA-N |

| SMILES | C1=CC(=C(C=C1Br)I)O |

| Canonical SMILES | C1=CC(=C(C=C1Br)I)O |

Introduction

Physical and Chemical Properties

4-Bromo-2-iodophenol (CAS: 207115-22-8) is characterized by its unique structural features and specific physicochemical properties that make it valuable for various applications in organic synthesis.

Structural Information

The structural details of 4-Bromo-2-iodophenol are summarized in the following table:

| Property | Value |

|---|---|

| Molecular Formula | C₆H₄BrIO |

| Molecular Weight | 298.904 g/mol |

| IUPAC Name | 4-bromo-2-iodophenol |

| Synonyms | 2-Iodo-4-bromophenol; Phenol, 4-bromo-2-iodo- |

| SMILES | C1=CC(=C(C=C1Br)I)O |

| InChI | InChI=1S/C6H4BrIO/c7-4-1-2-6(9)5(8)3-4/h1-3,9H |

| InChIKey | UXIULWIJWDJDQD-UHFFFAOYSA-N |

The compound features a phenol ring with a bromine atom at the para (4) position and an iodine atom at the ortho (2) position relative to the hydroxyl group . This specific substitution pattern influences its chemical reactivity and potential applications in organic synthesis.

Physical Properties

The physical characteristics of 4-Bromo-2-iodophenol are presented below:

| Property | Value |

|---|---|

| Appearance | White to Light yellow to Light orange powder to crystal |

| Melting Point | 90°C (in ethanol) |

| Boiling Point | 243.0±25.0°C (at 760 Torr) |

| Density | 2.369±0.06 g/cm³ (at 20°C, 760 Torr) |

| Flash Point | 100.8±23.2°C |

| Vapor Pressure | 0.0±0.5 mmHg (at 25°C) |

| Refractive Index | 1.700 |

| Solubility | Soluble in Ethanol |

The compound is typically available as a crystalline solid with a color ranging from white to light orange . It's worth noting that there is some variation in reported melting points, with one source indicating 72.0 to 76.0°C , while another specifies 90°C when recrystallized from ethanol . This discrepancy may be due to differences in sample purity or crystallization conditions.

Chemical Properties

The chemical behavior of 4-Bromo-2-iodophenol is influenced by its functional groups and substitution pattern:

| Property | Value |

|---|---|

| pKa | 7.94±0.18 (Predicted) |

| LogP | 3.66 |

| PSA (Polar Surface Area) | 20.23000 |

The compound contains a phenolic hydroxyl group, which confers acidic properties with a predicted pKa of approximately 7.94 . This makes it slightly more acidic than unsubstituted phenol (pKa ≈ 9.95), due to the electron-withdrawing effects of the halogen substituents. The LogP value of 3.66 indicates moderate lipophilicity , suggesting potential for membrane permeability in biological systems.

Synthesis Methods

Multiple synthetic routes have been developed for the preparation of 4-Bromo-2-iodophenol, with the most common approach involving a multi-step process starting from p-bromophenol.

Multi-step Synthesis from p-Bromophenol

The standard synthesis involves three main steps :

Synthesis of 2-nitro-4-bromophenol

-

Add p-bromophenol to a chemical reaction kettle

-

Add dilute nitric acid at room temperature and let it stand for 20 minutes

-

Perform vacuum fractionation of the reaction mixture

-

Collect the fraction at 125°C, 2.35kPa to obtain 2-nitro-4-bromophenol

Synthesis of 2-amino-4-bromophenol

-

Place 2-nitro-4-bromophenol in a chemical reaction kettle

-

Add iron (Fe) and dilute hydrochloric acid (HCl)

-

Heat to 70°C and maintain this temperature for 1 hour to achieve ortho-nitration

-

Perform vacuum fractionation

-

Collect the fraction at 105°C, 2.57kPa to obtain 2-amino-4-bromophenol

Synthesis of 4-bromo-2-iodophenol

-

Add sodium nitrite (NaNO₂) and hydroiodic acid (HI) to the reaction kettle

-

Add 2-amino-4-bromophenol while maintaining the temperature at 0°C

-

Perform a reduction reaction for 40 minutes

-

Fractionate under reduced pressure

-

Collect the fraction at 120°C, 3.45kPa to obtain 4-bromo-2-iodophenol

This synthetic route utilizes classic diazotization and iodine substitution reactions to introduce the iodine atom at the ortho position to the hydroxyl group.

Applications

4-Bromo-2-iodophenol serves several important roles in organic synthesis and research applications.

Precursor in Chemical Synthesis

The primary application of 4-Bromo-2-iodophenol is as a precursor for the synthesis of 2,5-dibromoiodobenzene:

-

Place 4-bromo-2-iodophenol in a chemical reaction kettle

-

Add dioxane solvent and stir at room temperature

-

Gradually add phosphorus tribromide

-

Fractionate the reactant under reduced pressure

-

Collect the fraction at 135°C, 3.35kPa to obtain 2,5-dibromoiodobenzene

2,5-Dibromoiodobenzene is a versatile building block used in the synthesis of:

The differential reactivity of the bromine and iodine substituents makes 4-Bromo-2-iodophenol valuable for selective transformations in multi-step syntheses.

Related Research

While direct research specifically on 4-Bromo-2-iodophenol is somewhat limited, studies on similar halogenated phenols provide relevant context.

Studies on Similar Compounds

Research on 4-bromo-2-chlorophenol (BCP) has shown:

-

Degradation properties: The degradation efficiency of 4-bromo-2-chlorophenol in a Co/PMS (cobalt/peroxymonosulfate) process has been investigated, showing the influence of chloride ions on degradation kinetics, total organic carbon removal, and intermediate formation .

-

Metabolic significance: 4-Bromo-2-chlorophenol has been identified as a specific metabolite of the organophosphorus pesticide profenofos, highlighting the importance of halogenated phenols in environmental and toxicological studies .

These studies suggest potential research directions for 4-Bromo-2-iodophenol in environmental persistence, degradation pathways, and potential metabolic outcomes.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume